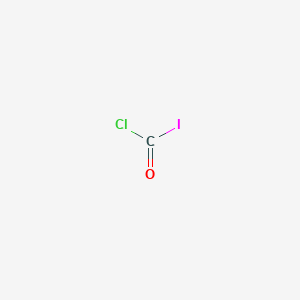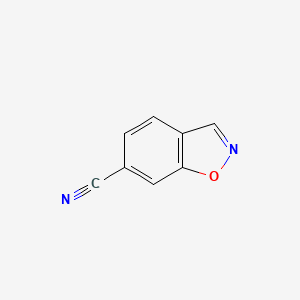
6-Cyano-1,2-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-1,2-benzisoxazole is an aromatic organic compound with a molecular formula of C8H4N2O It features a benzene ring fused to an isoxazole ring with a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,2-benzisoxazole typically involves the cyclization of ortho-substituted benzene derivatives containing substituents suitable for forming a fused isoxazole ring. One common method involves the reaction of 2-aminophenol with a cyano-substituted benzaldehyde under acidic conditions to form the desired benzisoxazole .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as samarium triflate and other metal catalysts are often employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Formation of benzisoxazole oxides.
Reduction: Formation of 6-amino-1,2-benzisoxazole.
Substitution: Formation of various substituted benzisoxazole derivatives.
Scientific Research Applications
6-Cyano-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyano-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but lacks the cyano group.
Benzisoxazole: Similar structure but without the cyano substitution.
2-Aminobenzoxazole: Contains an amino group instead of a cyano group.
Uniqueness
6-Cyano-1,2-benzisoxazole is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C8H4N2O |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1,2-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H |
InChI Key |
GXUMCFYHQBGBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


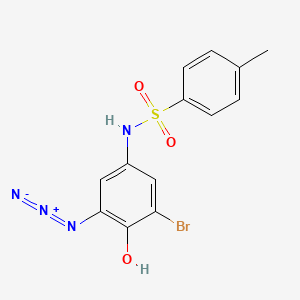


![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
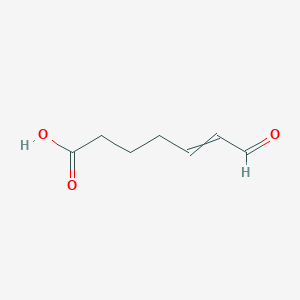
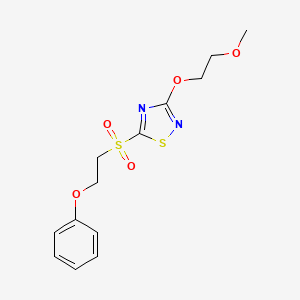
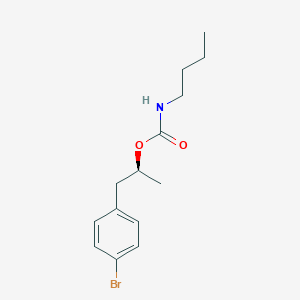
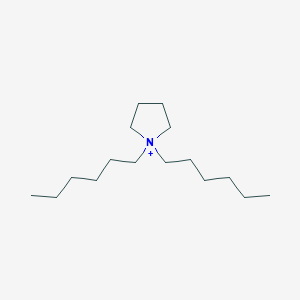
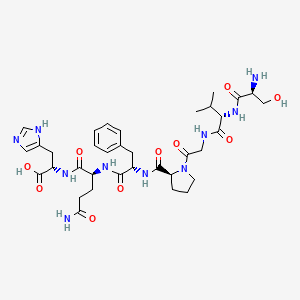
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
